3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound is a derivative of benzo[d]thiazole-2-thiol . Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors , which are compounds that interfere with bacterial communication systems. They have also been investigated for their potential as anticancer agents .
Scientific Research Applications
Anticonvulsant Agents
Benztriazoles, including derivatives similar to the specified compound, have been investigated for their anticonvulsant activity. Studies have shown that certain compounds in this group exhibit significant effectiveness in this area, surpassing some standard drugs in protective index values in anticonvulsant tests (Liu, Zhang, Jin, & Quan, 2016).
α-Glucosidase Inhibitors and Antimicrobial Agents
A series of benzimidazole and benzothiazole derivatives, including ones structurally related to the compound , have been synthesized and studied for their inhibitory effects on α-glucosidase. Some of these compounds have also shown notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Anticancer Agents
Benzothiazole derivatives have been a focus in anticancer research. Variations in the substitution patterns on the benzothiazole scaffold, akin to the specified compound, have been linked to modulating antitumor properties. Some newly synthesized compounds in this category demonstrated promising anticancer activity in preliminary tests (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Antifungal Agents
A series of benzyl-substituted thiobenzoazoles, similar to the compound in discussion, have been synthesized and tested as potential antifungal agents. Some of these compounds showed promising activity against a variety of phytopathogenic fungi, suggesting their potential use in agricultural applications (Ballari, Herrera Cano, López, Wunderlin, Feresin, & Santiago, 2017).
GABAA/Benzodiazepine Receptor Affinity
Novel benzodiazepine analogues containing structures similar to the specified compound have been designed to investigate their binding affinity to the GABAA/benzodiazepine receptor complex. Some of these compounds displayed significant affinity and effectiveness in seizure threshold studies (Mashayekh, Rahmanipour, Mahmoodi, Ahmadi, Motaharian, Shahhosseini, Shafaroodi, Banafshe, Shafiee, & Navidpour, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The affected pathways are primarily those involved in bacterial quorum sensing . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
The result of the compound’s action is a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This can potentially make the bacteria less harmful and easier to eliminate .
Properties
IUPAC Name |
3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-8-4-5-9-15(14)26-18(23)24)20-21-17(22)25-11-12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDXUYGNPNPJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)CN3C4=CC=CC=C4SC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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